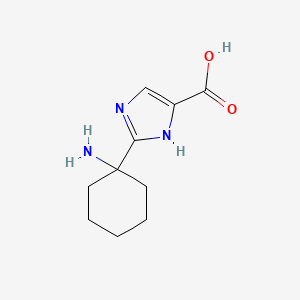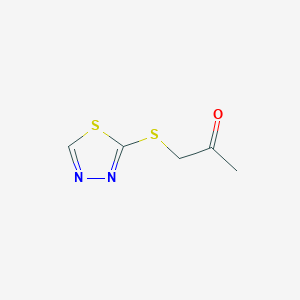
1-(1,3,4-thiadiazol-2-ylsulfanyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(1,3,4-thiadiazol-2-ylsulfanyl)propan-2-one” is a chemical compound with the CAS Number: 1000932-13-7 . It has a molecular weight of 174.25 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H6N2OS2/c1-4(8)2-9-5-7-6-3-10-5/h3H,2H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
- 1,3,4-Thiadiazole derivatives have been synthesized and evaluated for their antimicrobial properties. Researchers have tested these compounds against bacteria (such as E. coli and B. mycoides) and fungi (C. albicans). Some derivatives exhibit promising antimicrobial activity .
- The electron-withdrawing groups on the phenyl ring of 1,3,4-thiadiazol-2-amine play a crucial role in enhancing antibacterial activity .
- 1,3,4-Thiadiazoles have shown potential as antifungal agents. Their activity against fungal pathogens makes them valuable in the field of mycology .
- Researchers have investigated the structure-activity relationship (SAR) of 1,3,4-thiadiazoles to optimize their antifungal efficacy .
- Some 1,3,4-thiadiazole derivatives exhibit antioxidant properties, which are essential for combating oxidative stress and related diseases .
- Additionally, these compounds may have anti-inflammatory effects, contributing to their potential therapeutic applications .
- Although further research is needed, 1,3,4-thiadiazoles have been explored as potential anticancer agents. Their ability to inhibit cancer cell growth warrants investigation .
- Researchers have studied the anticonvulsant effects of 1,3,4-thiadiazoles. These compounds may hold promise in managing epilepsy and related conditions .
- Beyond their biological activities, 1,3,4-thiadiazoles find applications in industrial chemistry. Their reactivity allows for the synthesis of various nitrogen-, oxygen-, sulfur-, and selenium-containing compounds .
Antimicrobial Activity
Antifungal Properties
Antioxidant and Anti-Inflammatory Effects
Anticancer Potential
Anticonvulsant Activity
Industrial Applications
Wirkmechanismus
Target of Action
Compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit various biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial effects . Therefore, it is plausible that 1-(1,3,4-thiadiazol-2-ylsulfanyl)propan-2-one may interact with multiple targets, depending on the specific biological context.
Mode of Action
The 1,3,4-thiadiazole ring is known to be a weak base due to the inductive effect of sulfur and possesses relatively high aromaticity This suggests that the compound may interact with its targets through aromatic interactions, hydrogen bonding, or other non-covalent interactions
Biochemical Pathways
Given the broad range of biological activities associated with 1,3,4-thiadiazole derivatives , it is likely that this compound may influence multiple biochemical pathways
Pharmacokinetics
The presence of the 1,3,4-thiadiazole ring, which is known for its high aromaticity and stability , may influence the compound’s bioavailability and pharmacokinetic profile.
Result of Action
Given the reported biological activities of 1,3,4-thiadiazole derivatives , it is plausible that this compound may exert a range of effects at the molecular and cellular levels, potentially influencing cell proliferation, signaling pathways, or other cellular processes.
Eigenschaften
IUPAC Name |
1-(1,3,4-thiadiazol-2-ylsulfanyl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS2/c1-4(8)2-9-5-7-6-3-10-5/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXIMFOXPSFYEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NN=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3,4-Thiadiazol-2-ylsulfanyl)propan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

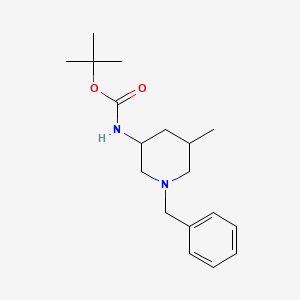
![N-ethyl-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6142953.png)
![4-(furan-2-ylmethyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6142956.png)
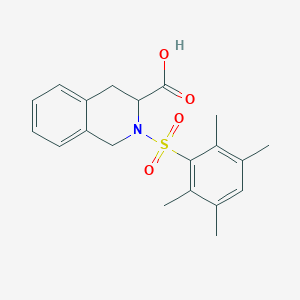
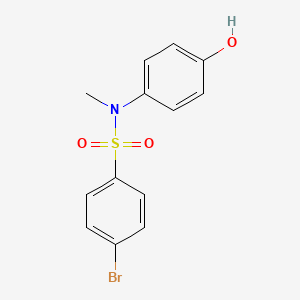
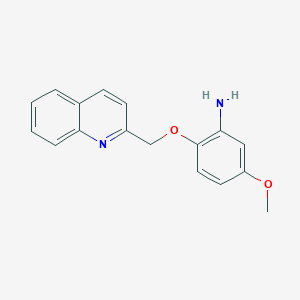
![2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetic acid](/img/structure/B6142981.png)
![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane](/img/structure/B6142987.png)
![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B6142990.png)
![1-[(1,3-thiazol-4-yl)methyl]-1,4-diazepane](/img/structure/B6142995.png)

![N-[2-(4-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B6143005.png)
![N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B6143008.png)
